Naphthalen-1-yl Dodecanoate
Overview
Description
Naphthalen-1-yl Dodecanoate, also known as 1-Naphthyl Dodecanoate, is an ester compound formed from the reaction between naphthalene and dodecanoic acid. This compound is characterized by its aromatic naphthalene ring and a long aliphatic dodecanoate chain. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-1-yl Dodecanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-1-ol with dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and efficient catalysts is crucial to achieve high product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-yl Dodecanoate undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Naphthoquinones or hydroxylated naphthalenes.
Reduction: Naphthalen-1-yl dodecanol.
Substitution: Halogenated, nitrated, or sulfonated naphthalenes.
Scientific Research Applications
Naphthalen-1-yl Dodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl Dodecanoate involves its interaction with biological membranes and enzymes. The lipophilic dodecanoate chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the aromatic naphthalene ring can interact with enzyme active sites, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Naphthalen-1-yl Dodecanoate can be compared with other similar ester compounds, such as:
Naphthalen-2-yl Dodecanoate: Similar structure but with the ester group attached to the 2-position of the naphthalene ring.
Phenyl Dodecanoate: Contains a phenyl ring instead of a naphthalene ring, leading to different chemical and physical properties.
Benzyl Dodecanoate: Features a benzyl group, which affects its reactivity and applications.
Uniqueness: this compound is unique due to its combination of an aromatic naphthalene ring and a long aliphatic chain, providing a balance of hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring both lipophilicity and aromaticity.
Properties
IUPAC Name |
naphthalen-1-yl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-18-22(23)24-21-17-13-15-19-14-11-12-16-20(19)21/h11-17H,2-10,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQRFDKBOSEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399449 | |
Record name | Naphthalen-1-yl Dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4227-99-0 | |
Record name | Naphthalen-1-yl Dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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